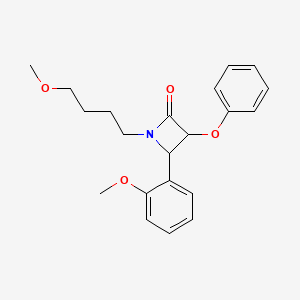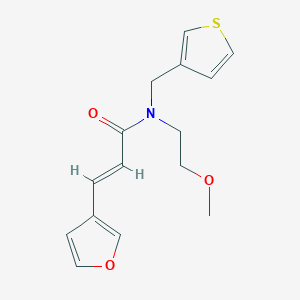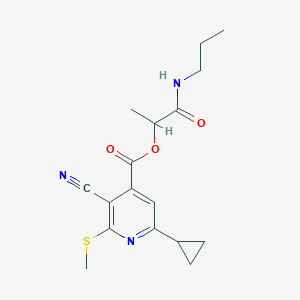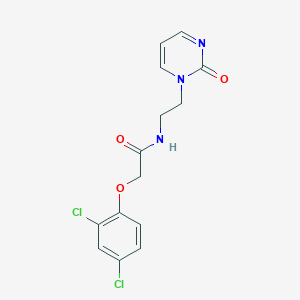
2-(2,4-dichlorophenoxy)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-dichlorophenoxy)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)acetamide, also known as DPY-30, is a small molecule compound that has gained significant attention in the scientific research community. DPY-30 is a histone methylation regulator that plays a crucial role in the epigenetic regulation of gene expression. In
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Research has explored the synthesis of various pyrimidinone and oxazinone derivatives with potential antimicrobial properties. One study focused on synthesizing a series of compounds using citrazinic acid as a starting material. These compounds demonstrated significant antibacterial and antifungal activities, comparable to reference drugs such as streptomycin and fusidic acid. This suggests that derivatives similar to 2-(2,4-dichlorophenoxy)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)acetamide could be potent antimicrobial agents (Hossan, Abu-Melha, Al-Omar, & Amr, 2012).
Anticancer Potential
The synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide and its structural and molecular docking analysis revealed its potential as an anticancer drug. The compound targeted the VEGFr receptor, suggesting that related compounds, including those with the core structure of 2-(2,4-dichlorophenoxy)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)acetamide, might also possess anticancer properties (Sharma et al., 2018).
Anti-inflammatory and Analgesic Activities
Several studies have synthesized and evaluated the biological activities of compounds related to 2-(2,4-dichlorophenoxy)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)acetamide. These compounds showed moderate to good anti-inflammatory and analgesic activities, indicating their potential in treating inflammatory conditions and pain management (Desai, Shah, Bhavsar, & Saxena, 2008).
Pesticide Potential
Research on derivatives of N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide, closely related to the chemical structure , has shown potential pesticide applications. These compounds have been characterized by X-ray powder diffraction, indicating their utility in the development of new pesticides (Olszewska, Tarasiuk, & Pikus, 2009).
Propiedades
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[2-(2-oxopyrimidin-1-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2N3O3/c15-10-2-3-12(11(16)8-10)22-9-13(20)17-5-7-19-6-1-4-18-14(19)21/h1-4,6,8H,5,7,9H2,(H,17,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NASZVZGESDRFOJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1)CCNC(=O)COC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dichlorophenoxy)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

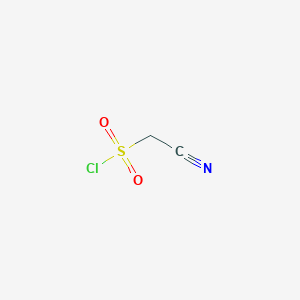
![Methyl 5-[[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylmethyl]furan-2-carboxylate](/img/structure/B2407662.png)

![(2S)-2-[3-(Trifluoromethyl)phenyl]propan-1-ol](/img/structure/B2407665.png)
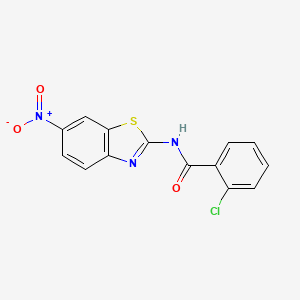
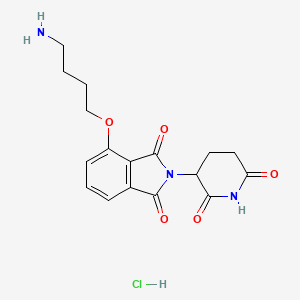
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2407676.png)
![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl}-2-methylpiperazine](/img/structure/B2407677.png)
![4-methyl-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2407678.png)
![N-[4-[[3-(6-methoxypyridazin-3-yl)phenyl]sulfamoyl]phenyl]acetamide](/img/structure/B2407679.png)
![3-(Tert-butyl)-2-(phenylsulfonyl)indeno[3,2-C]pyrazol-4-one](/img/structure/B2407680.png)
